

Commercial Availability of 2-Bromo-5-fluoro-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-5-fluoro-4-methylpyridine

Cat. No.: B1274370

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For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and synthetic utility of **2-Bromo-5-fluoro-4-methylpyridine** (CAS: 885168-20-7). This halogenated pyridine derivative is a valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this critical intermediate and leveraging its chemical reactivity in novel synthetic endeavors.

Introduction

2-Bromo-5-fluoro-4-methylpyridine is a substituted pyridine ring bearing a bromine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position. This unique arrangement of functional groups makes it a versatile synthon for a variety of chemical transformations. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds. The pyridine core itself is a common motif in many biologically active molecules.

It is important for researchers to distinguish **2-Bromo-5-fluoro-4-methylpyridine** from its commercially available isomers, as the substitution pattern significantly influences reactivity and the resulting structure of downstream products. Key isomers include 5-Bromo-2-fluoro-4-

methylpyridine (CAS: 864830-16-0) and 2-Bromo-4-fluoro-5-methylpyridine (CAS: 1211537-29-9).

Commercial Availability

2-Bromo-5-fluoro-4-methylpyridine is available from a range of chemical suppliers. The following table summarizes the offerings from several vendors. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

Supplier	CAS Number	Purity	Catalog Number
Sigma-Aldrich	885168-20-7	Not specified	Not specified
Echemi	885168-20-7	Not specified	Not specified
BLD Pharm	885168-20-7	Not specified	Not specified
Acmech Biochemical	885168-20-7	98%	Not specified
Sunway Pharm Ltd	885168-20-7	97%	CB70305
Appchem	885168-20-7	Not specified	AJ47916

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-5-fluoro-4-methylpyridine** is presented in the table below. These properties are essential for designing reaction conditions and for the characterization of synthesized compounds.

Property	Value	Source
Molecular Formula	C ₆ H ₅ BrFN	[1][2][3]
Molecular Weight	190.01 g/mol	[1][2][3]
CAS Number	885168-20-7	[1][2][3]
Appearance	Not specified	-
Density	1.6 ± 0.1 g/cm ³	[1]
Boiling Point	Not specified	-
Melting Point	Not specified	-
Refractive Index	1.530	[1]
Storage	Inert atmosphere, room temperature	[4]

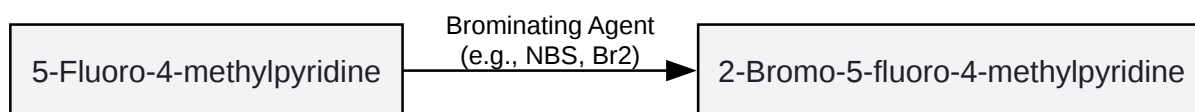
Experimental Protocols

While specific, detailed experimental protocols for the synthesis and reactions of **2-Bromo-5-fluoro-4-methylpyridine** are not extensively reported in peer-reviewed literature, general procedures for similar halogenated pyridines can be adapted. The following are representative protocols for the synthesis and a common cross-coupling reaction.

General Synthetic Approach: Halogenation of a Pyridine Precursor

The synthesis of **2-Bromo-5-fluoro-4-methylpyridine** would likely involve the bromination of a suitable 5-fluoro-4-methylpyridine precursor. The regioselectivity of the bromination would be a key consideration.

Reaction Scheme:



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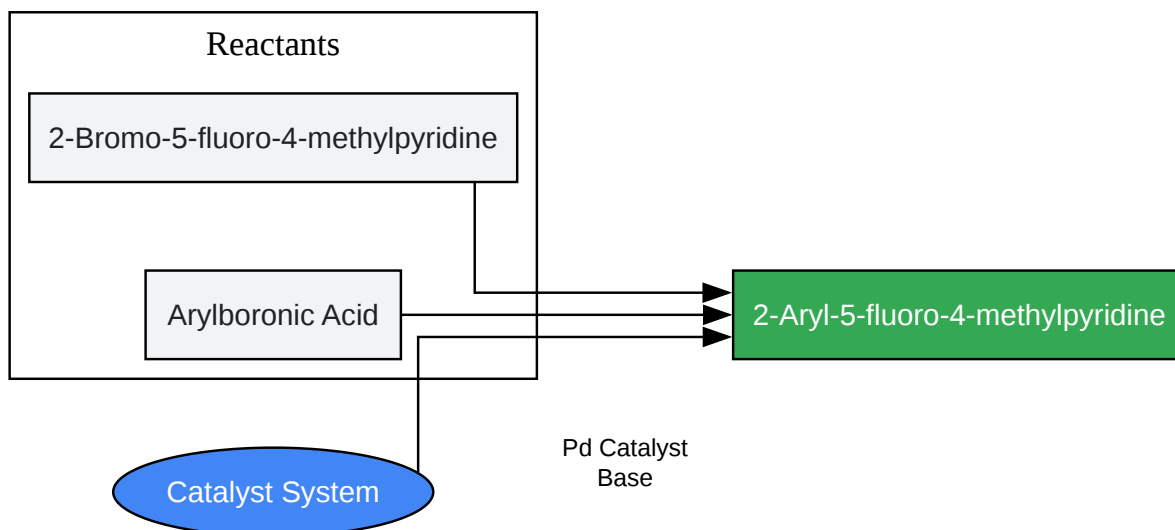
Caption: General synthetic route to **2-Bromo-5-fluoro-4-methylpyridine**.

Methodology:

- **Reaction Setup:** To a solution of 5-fluoro-4-methylpyridine (1.0 equivalent) in a suitable solvent (e.g., sulfuric acid or an inert organic solvent such as acetonitrile), add a brominating agent (e.g., N-bromosuccinimide (NBS) or bromine, 1.0-1.2 equivalents) portion-wise at a controlled temperature (typically 0-25 °C).
- **Reaction Monitoring:** Stir the reaction mixture for a designated time, monitoring the progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion, carefully quench the reaction by pouring the mixture into ice water. If bromine was used, a reducing agent like sodium bisulfite may be added to neutralize any excess.
- **Neutralization and Extraction:** Neutralize the aqueous mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
- **Drying and Concentration:** Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure **2-Bromo-5-fluoro-4-methylpyridine**.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 2-position of **2-Bromo-5-fluoro-4-methylpyridine** is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.



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Caption: Suzuki-Miyaura coupling of **2-Bromo-5-fluoro-4-methylpyridine**.

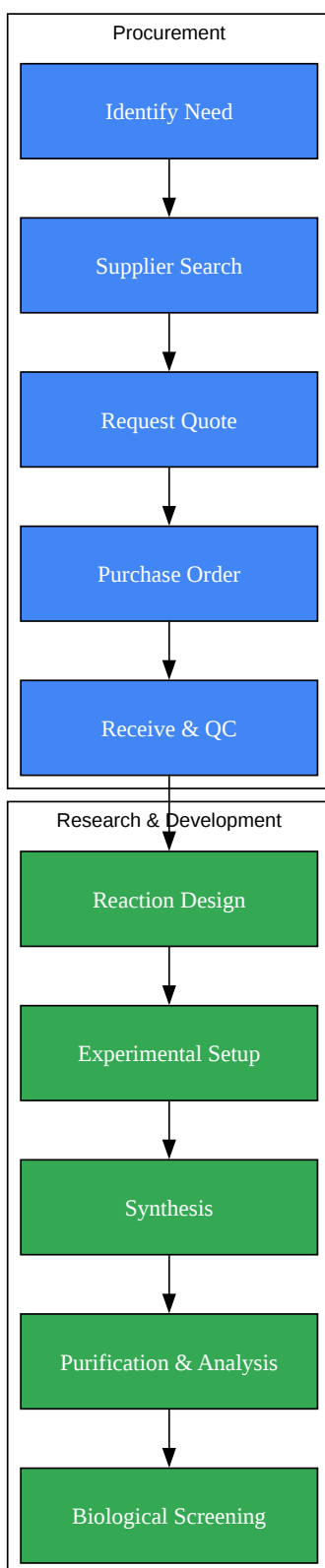
Methodology:

- **Reaction Setup:** In a reaction vessel, combine **2-Bromo-5-fluoro-4-methylpyridine** (1.0 equivalent), the desired arylboronic acid or its ester (1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 2-3 equivalents).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water).
- **Reaction Conditions:** Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature ranging from 80 to 120 °C.
- **Reaction Monitoring:** Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

- Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-fluoro-4-methylpyridine.

Logical Workflow for Procurement and Utilization

The following diagram illustrates a typical workflow for a research organization to procure and utilize **2-Bromo-5-fluoro-4-methylpyridine** in a drug discovery project.



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Caption: Workflow for procurement and use of **2-Bromo-5-fluoro-4-methylpyridine**.

Conclusion

2-Bromo-5-fluoro-4-methylpyridine is a commercially available and synthetically versatile building block for researchers in drug discovery and materials science. Its unique substitution pattern allows for a range of chemical modifications, making it a valuable starting material for the synthesis of novel compounds. This guide provides a summary of its commercial availability, key physicochemical properties, and representative experimental protocols to aid researchers in their synthetic endeavors. As with any chemical synthesis, reaction conditions should be optimized for each specific application.

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References

- 1. echemi.com [echemi.com]
- 2. appchemical.com [appchemical.com]
- 3. 2-Bromo-5-fluoro-4-methylpyridine | C₆H₅BrFN | CID 3857430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 885168-20-7|2-Bromo-5-fluoro-4-methylpyridine|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Commercial Availability of 2-Bromo-5-fluoro-4-methylpyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274370#commercial-availability-of-2-bromo-5-fluoro-4-methylpyridine]

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